molecular formula C26H26N2O2 B5235308 N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide

N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide

Cat. No. B5235308
M. Wt: 398.5 g/mol
InChI Key: XORJWSNEBODOOK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide works by inhibiting the enzyme D-amino acid oxidase (this compound), which is responsible for the metabolism of D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting this compound, this compound increases the availability of D-serine, which in turn enhances NMDA receptor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound. Studies have shown that this compound inhibitors can increase the levels of D-serine in the brain, which can improve cognitive function and reduce negative symptoms associated with schizophrenia. Additionally, this compound inhibitors have also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of this compound inhibition on various physiological and biochemical processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide. One area of interest is in the development of more potent and selective this compound inhibitors. Another area of research is in the investigation of the potential therapeutic applications of this compound inhibitors in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of this compound inhibition in the regulation of the immune system and inflammation is an area of emerging research.

Synthesis Methods

The synthesis of N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide involves a series of chemical reactions. The starting material is 5-phenylpent-2-enoic acid, which is subjected to a Grignard reaction with 1,2-dibromoethane to form the corresponding alkene. This is followed by a Diels-Alder reaction with maleic anhydride to produce the bicyclic compound. The final step involves the amidation of the carboxylic acid group with L-phenylalanine methyl ester to yield the desired compound.

Scientific Research Applications

N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of schizophrenia. Studies have shown that this compound inhibitors can improve cognitive function and reduce negative symptoms associated with schizophrenia. Additionally, this compound inhibitors have also been investigated for their potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2S)-3-phenyl-2-[[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c27-26(30)24(16-18-8-2-1-3-9-18)28-25(29)17-23-21-12-6-4-10-19(21)14-15-20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H2,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJWSNEBODOOK-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CC(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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